
Beta-Amyloid (17-42)
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Description
Beta-Amyloid (17-42) is a useful research compound. Molecular weight is 2577.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-42) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotoxicity and Apoptosis Induction
Beta-Amyloid (17-42) has been identified as a neurotoxic peptide that contributes to neuronal cell death, a hallmark of Alzheimer's disease. Research indicates that exposure to this peptide activates caspase-8 and caspase-3 pathways, leading to apoptosis in human neuroblastoma cell lines such as SH-SY5Y and IMR-32. Specifically, the activation of c-Jun N-terminal kinase (JNK) is also noted, suggesting that Aβ (17-42) may induce neuronal apoptosis through a Fas-like mechanism .
Key Findings:
- Cell Lines Used: SH-SY5Y and IMR-32.
- Mechanism: Activation of caspase-8 and caspase-3; moderate JNK activation.
- Inhibitors: Caspase inhibitors effectively block Aβ (17-42)-induced neuronal death.
Role in Alzheimer's Disease Pathology
Beta-Amyloid (17-42) is implicated in the formation of amyloid plaques, which are characteristic of Alzheimer’s pathology. Studies have shown that this peptide can accumulate in the brain and contribute to neurodegenerative processes. The accumulation of Aβ (17-42) is associated with cognitive decline and the progression of Alzheimer’s disease .
Research Implications:
- Amyloid Plaque Formation: Aβ (17-42) contributes to plaque composition.
- Cognitive Impact: Correlation between Aβ levels and cognitive function deterioration.
Immunotherapeutic Applications
Vaccination strategies targeting Aβ peptides, including Aβ (17-42), have been explored for their potential to disrupt amyloid plaque formation. For instance, clinical trials involving AN-1792 immunization demonstrated plaque disruption in transgenic mouse models and some human subjects. However, adverse effects such as meningoencephalitis were reported in some cases .
Case Study Highlights:
- Patient Response: Variability in plaque disruption and cognitive recovery post-vaccination.
- Adverse Effects: Notable side effects necessitate careful monitoring.
Diagnostic Biomarker Potential
Beta-Amyloid (17-42) levels have been studied as potential biomarkers for Alzheimer’s disease diagnosis. Elevated levels of soluble Aβ (42) have been associated with normal cognition, while decreased levels correlate with mild cognitive impairment (MCI) and AD . This suggests that measuring Aβ levels might aid in early detection and monitoring of disease progression.
Diagnostic Insights:
Condition | Soluble Aβ (42) Levels (pg/ml) |
---|---|
Normal Cognition | 864.00 |
Mild Cognitive Impairment | 768.60 |
Alzheimer's Disease | 617.46 |
Therapeutic Development
The development of dual inhibitors targeting both Aβ aggregation and tau protein aggregation represents a promising therapeutic avenue for Alzheimer’s disease management. Recent studies have identified compounds that effectively inhibit both pathways, showcasing the potential for combination therapies .
Emerging Therapeutics:
- Inhibitor Profiles: Compounds exhibiting high inhibition rates for both Aβ (42) and tau aggregation.
- Research Focus: Continued exploration of multi-targeted approaches in drug development.
Properties
Molecular Weight |
2577.1 |
---|---|
sequence |
LVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.